Bienvenue dans la boutique en ligne BenchChem!

BocNH-PEG8-CH2CH2NH2

ADC Pharmacokinetics Toxicity

BocNH-PEG8-CH2CH2NH2 (CAS: 1052207-59-6, MF: C23H48N2O10, MW: 512.63) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing an 8-unit PEG chain, a tert-butyloxycarbonyl (Boc)-protected amine at one terminus, and a free primary amine at the other. It is a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and is also utilized as a linker in the construction of Antibody-Drug Conjugates (ADCs).

Molecular Formula C23H48N2O10
Molecular Weight 512.6 g/mol
Cat. No. B8097943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBocNH-PEG8-CH2CH2NH2
Molecular FormulaC23H48N2O10
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C23H48N2O10/c1-23(2,3)35-22(26)25-5-7-28-9-11-30-13-15-32-17-19-34-21-20-33-18-16-31-14-12-29-10-8-27-6-4-24/h4-21,24H2,1-3H3,(H,25,26)
InChIKeyRJDFELJBUQILOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BocNH-PEG8-CH2CH2NH2: Technical Specifications and Baseline Characteristics for PROTAC and ADC Linker Procurement


BocNH-PEG8-CH2CH2NH2 (CAS: 1052207-59-6, MF: C23H48N2O10, MW: 512.63) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing an 8-unit PEG chain, a tert-butyloxycarbonyl (Boc)-protected amine at one terminus, and a free primary amine at the other . It is a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and is also utilized as a linker in the construction of Antibody-Drug Conjugates (ADCs) . Key baseline characteristics include a defined exact mass of 512.33, a LogP of -1.2, and a rotatable bond count of 28, underscoring its hydrophilic nature and conformational flexibility . It is supplied as a colorless to light yellow liquid, exhibits high solubility in DMSO (approx. 100 mg/mL, 195 mM), and is shipped and stored at ambient to -20°C conditions, making it a readily accessible reagent for advanced bioconjugation and drug discovery research applications .

Why Substituting BocNH-PEG8-CH2CH2NH2 with a Different PEG Length or Protecting Group Compromises Experimental Reproducibility and Performance


In-class substitution of heterobifunctional PEG linkers is non-trivial and often leads to significant variability in key experimental outcomes. Modifying the PEG chain length (e.g., using PEG4 or PEG12) directly alters the linker's conformational reach, hydrophilicity, and subsequent pharmacokinetic profile of the final conjugate, with studies showing a threshold effect at PEG8 for minimal plasma clearance in ADCs [1]. Similarly, changing the orthogonal protecting group from Boc (acid-labile) to Fmoc (base-labile) changes the entire synthetic compatibility of the molecule, precluding its use in standard acid-sensitive workflows [2]. Even using a non-protected, bis-amine PEG analog eliminates the capability for sequential, controlled bioconjugation, resulting in heterogeneous product mixtures and loss of site-specificity . Therefore, substituting this compound with a seemingly similar analog is not a trivial procurement decision but a change in the core experimental variable that can invalidate structure-activity relationship (SAR) studies and compromise biological data.

Quantitative Comparative Evidence for BocNH-PEG8-CH2CH2NH2: Head-to-Head Performance vs. PEG4, PEG12, Fmoc, and Non-Protected Analogs


BocNH-PEG8-CH2CH2NH2 Outperforms PEG4 Linkers in Minimizing ADC Plasma Clearance and Toxicity

In a head-to-head comparison of ADC drug-linkers with varying PEG lengths, conjugates bearing PEG8 chains demonstrated significantly superior pharmacokinetic and toxicity profiles compared to those with PEG4 chains. The study quantifies this differentiation in terms of plasma clearance and overall therapeutic window [1].

ADC Pharmacokinetics Toxicity PEGylation

BocNH-PEG8-CH2CH2NH2 is the Threshold Length for Optimal PROTAC Degradation Potency in Multiple Systems

Across numerous PROTAC development campaigns, the PEG8 linker length has emerged as a critical optimization threshold for achieving maximal target degradation. Comparative studies demonstrate that the progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, directly correlating with lower cellular EC50 values for target degradation [1]. Further, quantitative screening data shows PEG8's superiority over both shorter and longer linkers in specific contexts [2].

PROTAC DC50 Linker Optimization SAR

Boc Protection Enables Orthogonal, Sequential Bioconjugation Unattainable with Fmoc-PEG8 or Bis-Amine Analogs

The choice of the Boc protecting group over the alternative Fmoc group is a critical decision point for synthetic compatibility. Boc groups are cleaved under acidic conditions (e.g., TFA), whereas Fmoc requires basic conditions (e.g., piperidine). This orthogonality allows Boc-protected amines to be used in workflows involving base-sensitive functionalities where an Fmoc-protected linker would be incompatible [1]. Furthermore, compared to a non-protected, bis-amine PEG linker (NH2-PEG8-NH2), the single Boc protection prevents non-specific, uncontrolled cross-linking reactions, enabling precise, step-wise assembly of complex conjugates .

Bioconjugation Solid-Phase Synthesis Protecting Group Strategy PEGylation

PEG8 Length Provides Superior Conformational Reach Over PEG4 for Spanning Inter-Protein Distances in Ternary Complexes

The physical reach of a linker is a non-negotiable parameter in inducing protein-protein proximity. PEG4 (n=4) provides a maximal end-to-end distance that is often insufficient to span the >3 nm distance frequently observed between ligase and target protein binding pockets, leading to failed ternary complex formation. PEG8 (n=8) provides the necessary additional 'breathing room' and conformational sampling to accommodate larger domain rearrangements [1].

PROTAC Ternary Complex Conformational Entropy Linker Design

Optimal Use Cases for BocNH-PEG8-CH2CH2NH2: From PROTAC SAR Studies to High-DAR ADC Manufacturing


PROTAC Linker Library Screening for Structure-Activity Relationship (SAR) Optimization

As demonstrated by its role as a 'gold standard' linker, BocNH-PEG8-CH2CH2NH2 is an ideal candidate for the initial round of PROTAC linker SAR. Its PEG8 length is empirically validated to balance conformational reach and entropy, making it the optimal starting point for screening against new target/E3 ligase pairs [1]. Its orthogonal Boc protection enables facile, step-wise assembly of diverse PROTAC libraries, accelerating the identification of potent degraders with >10-fold enhancements in DC50 values [1].

Synthesis of Next-Generation ADCs with High Drug-to-Antibody Ratio (DAR) and Improved Tolerability

For ADC programs aiming for high DAR (e.g., DAR8) to increase potency, the hydrophilicity conferred by the PEG8 chain is essential. Quantitative PK data confirms that a PEG8 spacer reduces plasma clearance by 52% compared to a PEG4 spacer, directly mitigating the toxicity associated with high-loaded ADCs [2]. BocNH-PEG8-CH2CH2NH2 provides the building block to construct drug-linkers that mask payload hydrophobicity, leading to ADCs with superior in vivo performance, wider therapeutic windows, and greater tolerability [2].

Sequential Bioconjugation of Complex, Multi-Component Therapeutics

In the synthesis of complex molecules like peptide-drug conjugates, bispecific antibodies, or multi-functional nanoparticles, the heterobifunctional nature of BocNH-PEG8-CH2CH2NH2 is indispensable. Its Boc-protected amine provides a 'latent' reactive handle that can be unmasked under mild acidic conditions only after the first conjugation step is complete, enabling precise, site-specific assembly . This contrasts sharply with non-protected analogs, which lead to uncontrolled cross-linking and product heterogeneity, making this compound a critical procurement item for labs focused on high-purity, complex biologics .

Surface PEGylation of Nanoparticles and Biomaterials to Reduce Non-Specific Binding

The hydrophilic PEG8 chain, combined with a single reactive amine, makes this compound an excellent reagent for modifying the surface of nanoparticles, lipid nanoparticles (LNPs), or other biomaterials. The PEG chain creates a hydration layer that reduces protein corona formation and immunogenicity, while the Boc group allows for subsequent functionalization with targeting ligands or imaging agents in a controlled, orthogonal manner . This dual-step functionalization is not possible with a simple amine-PEG-amine linker and is a key differentiator for this specific product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for BocNH-PEG8-CH2CH2NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.